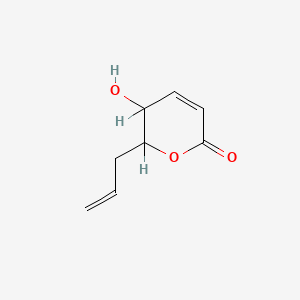

Phomalactone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2-7,9H,1H3/b3-2+/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDRUMBNXIYUEO-VHJVCUAWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C=CC(=O)O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H]1[C@H](C=CC(=O)O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Phomalactone from Nigrospora sphaerica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a bioactive secondary metabolite, has been identified as a product of the filamentous fungus Nigrospora sphaerica. This compound has demonstrated notable antifungal properties, positioning it as a molecule of interest for further investigation in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Nigrospora sphaerica, based on available scientific literature. It includes a generalized experimental protocol, quantitative bioactivity data, and a discussion of the putative biosynthetic pathway.

Introduction

Nigrospora sphaerica is a ubiquitous fungus, found in various environments including soil and as an endophyte in plants.[1] It is known to produce a diverse array of secondary metabolites with a range of biological activities.[1] Among these is this compound (5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one), a polyketide that has shown significant promise as an antifungal agent.[1][2] Specifically, it inhibits the mycelial growth of the plant pathogen Phytophthora infestans, the causative agent of late blight in tomatoes and potatoes.[2] This guide details the scientific journey of this compound, from its discovery in N. sphaerica to its isolation and characterization.

Discovery of this compound from Nigrospora sphaerica

The identification of this compound from Nigrospora sphaerica was achieved through bioassay-guided fractionation of the fungal culture extracts.[3] This process involves systematically screening the extracts and their subsequent fractions for biological activity, in this case, antimicrobial or antifungal properties. This approach led to the pinpointing of this compound as a key bioactive constituent produced by the fungus.[3]

Experimental Protocols

While a specific, detailed, step-by-step protocol for the isolation of this compound from Nigrospora sphaerica is not extensively detailed in the available literature, a generalized methodology can be constructed based on standard practices for the isolation of fungal secondary metabolites.

Fungal Cultivation and Fermentation

-

Organism: Nigrospora sphaerica is typically grown on a suitable solid medium such as Potato Dextrose Agar (PDA) to generate a sufficient inoculum.

-

Fermentation: For large-scale production of secondary metabolites, liquid fermentation is employed. A suitable broth, such as Potato Dextrose Broth (PDB) or a specialized production medium, is inoculated with the fungal culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

Extraction of Secondary Metabolites

Following fermentation, the fungal biomass is separated from the culture broth by filtration. The secondary metabolites, including this compound, are then extracted from both the culture filtrate and the mycelium using an organic solvent, typically ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude extract, a complex mixture of compounds, is subjected to chromatographic techniques to isolate this compound.

-

Column Chromatography: The crude extract is typically first fractionated using column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.

-

Thin Layer Chromatography (TLC): The resulting fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

Structure Elucidation and Characterization

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure of this compound.

Quantitative Data

Bioactivity of this compound

The antifungal activity of this compound isolated from Nigrospora sphaerica has been quantified against various plant pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key metric used to evaluate this activity.

| Pathogen | Bioactivity (MIC) | Reference |

| Phytophthora infestans | 2.5 mg/L | [2] |

| Escherichia coli | 150 µg/ml | [3] |

| Xanthomonas campestris | 150 µg/ml | [3] |

| Candida albicans | 150 µg/ml | [3] |

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Putative Biosynthetic Pathway

This compound is a polyketide, a class of secondary metabolites synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). While the specific PKS gene cluster responsible for this compound biosynthesis in Nigrospora sphaerica has not yet been fully elucidated, a general model for fungal polyketide synthesis can be proposed.

Caption: A putative biosynthetic pathway for this compound via a polyketide synthase.

Conclusion and Future Perspectives

The discovery of this compound from Nigrospora sphaerica highlights the potential of this fungus as a source of novel, bioactive compounds. The antifungal activity of this compound, particularly against significant plant pathogens, warrants further investigation for its potential application in agriculture. Future research should focus on optimizing the fermentation conditions to enhance the yield of this compound, elucidating the specific biosynthetic gene cluster responsible for its production, and exploring its mode of action and broader spectrum of biological activities. A deeper understanding of these aspects will be crucial for the potential development of this compound as a commercial product.

References

- 1. Nigrospora sphaerica - Wikipedia [en.wikipedia.org]

- 2. Activity against plant pathogenic fungi of this compound isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial metabolite profiling of Nigrospora sphaerica from Adiantum philippense L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Phomalactone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomalactone is a bioactive secondary metabolite belonging to the class of α,β-unsaturated γ-lactones. It has garnered significant interest within the scientific community due to its diverse range of biological activities, including insecticidal, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, detailing quantitative data on their production, experimental protocols for their isolation and characterization, and an exploration of their potential mechanisms of action through signaling pathways.

Natural Sources and Production Yields

This compound and its derivatives are primarily produced by a variety of endophytic and marine fungi. These microorganisms synthesize these compounds as part of their secondary metabolism, likely as a defense mechanism or for intercellular communication. The production yields of this compound can vary significantly depending on the fungal species and the culture conditions employed.

Table 1: Quantitative Yields of this compound from Various Fungal Sources

| Fungal Species | Source Type | This compound Derivative | Yield (mg/L) | Reference |

| Ophiocordyceps communis BCC 1842 | Entomopathogenic Fungus | This compound | 93.30 | [1] |

| Nigrospora sphaerica | Endophytic Fungus | This compound | Not explicitly quantified in mg/L, but noted as a major active constituent. | [2] |

| Phoma sp. | Endophytic Fungus | This compound | Not explicitly quantified in mg/L, but isolated as a known compound. | |

| Marine-derived Fungi | Marine Fungus | This compound Derivatives | Yields vary depending on the specific derivative and fungal strain. | [3] |

Key Fungal Producers:

-

Ophiocordyceps communis : This entomopathogenic fungus has been identified as a significant producer of this compound. Optimization of culture conditions, such as the use of specific carbon and nitrogen sources, has been shown to enhance production, reaching up to 93.30 mg/L.[1]

-

Nigrospora species : Various species of Nigrospora, including N. sphaerica and N. oryzae, are well-documented producers of this compound.[2][4] These endophytic fungi are found in a wide range of plant hosts.

-

Phoma species : Endophytic and marine-derived Phoma species are also known to produce this compound and its derivatives.[5]

-

Marine-Derived Fungi : The marine environment is a rich source of novel fungal species that produce a diverse array of secondary metabolites, including derivatives of this compound.[3]

Experimental Protocols

The isolation and characterization of this compound and its derivatives from fungal cultures involve a series of well-established laboratory procedures.

I. Fungal Culture and Extraction

A typical workflow for obtaining crude extracts containing this compound is as follows:

II. Isolation and Purification

The crude extract is then subjected to chromatographic techniques to isolate and purify this compound and its derivatives.

-

Column Chromatography: The crude extract is first fractionated using column chromatography, typically with silica gel as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) as the mobile phase.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing compounds with the characteristic Rf value of this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the enriched fractions is achieved using prep-HPLC to yield the pure compound.

III. Structural Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HMQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

-

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 2 | 164.2 | - |

| 3 | 122.6 | 6.08 (1H, d, J=10) |

| 4 | 145.3 | 6.99 (1H, dd, J=5, 10) |

| 5 | 63.27 | 4.18 (1H, d, J=4) |

| 6 | 81.8 | 4.79 (1H, dd, J=4, 8) |

| 7 | 124.3 | 5.73-5.80 (1H, m) |

| 8 | 133.1 | 5.91-6.00 (1H, m) |

| 9 | 18.25 | 1.80 (3H, dd, J=4, 6.4) |

| OH | - | 3.08 (1H, d, J=4) |

| Data from Meepagala et al., 2015[6] |

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. For this compound, the protonated molecule [M+H]⁺ has a calculated m/z of 155.07082.[6]

-

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound suggest its interaction with specific molecular targets and signaling pathways in various organisms. While research in this area is ongoing, several potential mechanisms have been proposed.

I. Quorum Sensing Inhibition in Bacteria

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Many bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, use N-acyl homoserine lactones (AHLs) as signaling molecules.[5] Given that this compound is a lactone, it is hypothesized that it may act as a competitive inhibitor of AHL-mediated QS, thereby disrupting virulence factor production and biofilm formation.[7][8]

II. Antifungal Mechanism of Action

This compound has demonstrated potent antifungal activity, notably against the plant pathogen Phytophthora infestans, by inhibiting mycelial growth and the germination of sporangia and zoospores.[8][9] The precise molecular mechanism is not yet fully elucidated, but it is likely to involve the disruption of essential cellular processes in the fungus. Potential targets could include enzymes involved in cell wall biosynthesis or key signaling pathways regulating fungal development.

III. Insecticidal Activity

The insecticidal properties of this compound have been demonstrated against various insect species.[2] While the exact mode of action is still under investigation, it is plausible that this compound interacts with the insect's nervous system. One potential target is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death. However, direct experimental evidence for this compound's inhibition of AChE is still required.

Another potential target in insects is the juvenile hormone (JH) signaling pathway, which regulates development and metamorphosis.[10][11] Disruption of this pathway could lead to developmental abnormalities and mortality.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for development as pharmaceuticals and agrochemicals. Endophytic and marine fungi are key natural sources of these compounds. Further research into optimizing production yields from these microorganisms is warranted. While the isolation and characterization of these molecules are well-established, a deeper understanding of their molecular mechanisms of action and the specific signaling pathways they modulate will be crucial for their future application and development. The hypothesized roles of this compound in quorum sensing inhibition and interference with insect and fungal signaling pathways provide exciting avenues for future investigation.

References

- 1. This compound optimization and production of entomopathogenic fungi by Ophiocordyceps communis BCC 1842 and BCC 2763 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as the Active Constituent against Mosquitoes from Nigrospora spherica [scirp.org]

- 3. Major bioactive metabolites from marine fungi: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthase-selected sorting approach identifies a beta-lactone synthase in a nudibranch symbiotic bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Analysis of Biosynthesis Gene Clusters and Bioactivity of Marine Bacterial Symbionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Marine-derived fungi as biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity against plant pathogenic fungi of this compound isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quorum-Sensing Genes in Pseudomonas aeruginosa Biofilms: Their Role and Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Common and Distinct Roles of Juvenile Hormone Signaling Genes in Metamorphosis of Holometabolous and Hemimetabolous Insects | PLOS One [journals.plos.org]

Phomalactone: A Promising Natural Antifungal Agent for Plant Disease Management

An In-depth Technical Guide on the Biological Activity of Phomalactone Against Plant Pathogens

Introduction

This compound, a naturally occurring α,β-unsaturated lactone, has emerged as a compound of significant interest in the field of agricultural science due to its potent antifungal properties against a range of plant pathogens. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its efficacy, underlying mechanisms of action, and potential applications in the development of novel, sustainable crop protection strategies. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new antifungal agents.

This compound is a secondary metabolite produced by the endophytic fungus Nigrospora sphaerica.[1][2][3][4] Its chemical structure, characterized by a six-membered lactone ring with an α,β-unsaturated system, is crucial for its biological activity. This guide will delve into the quantitative data on its antifungal efficacy, the experimental protocols used to determine this activity, and the current understanding of its mode of action against critical plant pathogens.

Quantitative Assessment of Antifungal Activity

The antifungal efficacy of this compound has been quantified against several economically important plant pathogens. The available data, primarily focused on Minimum Inhibitory Concentration (MIC) values, are summarized below. It is important to note that while one key study tested this compound against nine plant pathogenic fungi, the detailed results for all nine have not been fully disclosed in the available literature.

Table 1: In Vitro Antifungal Activity of this compound

| Target Pathogen | Host Plant(s) | Disease | MIC (µg/mL) | Reference(s) |

| Phytophthora infestans | Potato, Tomato | Late Blight | 2.5 | [1][2] |

| Xanthomonas campestris | Various | Black Rot | 150 |

Table 2: In Vivo Efficacy of this compound Against Tomato Late Blight (Phytophthora infestans)

| Application Rate (mg/L) | Disease Control (%) | Reference(s) |

| 100 | Data not specified | [1][2] |

| 500 | Data not specified | [1][2] |

Note: While the study by Kim et al. (2001) demonstrated a reduction in tomato late blight at these concentrations, the exact percentage of disease control is not available in the abstract.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols employed in the assessment of this compound's antifungal activity, based on standard practices in phytopathology research.

In Vitro Antifungal Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) of this compound is typically performed using a broth microdilution method.

Workflow for In Vitro Antifungal Susceptibility Testing:

Figure 1: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Pathogen Culture: The target plant pathogen is cultured on a suitable agar medium (e.g., Potato Dextrose Agar for fungi) to obtain a pure and viable culture.

-

Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium and the concentration is adjusted to a standard density.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared pathogen suspension.

-

Incubation: The plates are incubated under optimal conditions of temperature and humidity for the growth of the specific pathogen.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the pathogen.

In Vivo Antifungal Efficacy Assessment

The evaluation of this compound's ability to control plant diseases in a whole-plant system is essential for assessing its practical utility.

Workflow for In Vivo Antifungal Efficacy Assessment:

Figure 2: General workflow for assessing the in vivo efficacy of this compound.

Methodology:

-

Plant Material: Healthy, susceptible host plants are grown under controlled greenhouse conditions.

-

This compound Application: this compound is formulated into a sprayable solution and applied to the foliage of the test plants at various concentrations. Control plants are treated with a solution lacking this compound.

-

Pathogen Inoculation: After a specified period, the treated and control plants are inoculated with a suspension of the pathogen's spores or mycelia.

-

Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.

-

Disease Assessment: After a suitable incubation period, the severity of the disease is assessed by visually scoring the percentage of leaf area affected or by counting the number of lesions. The percentage of disease control is then calculated relative to the untreated control.

Mechanism of Action: Postulated Signaling Pathway Interference

The precise molecular mechanism by which this compound exerts its antifungal effect is not yet fully elucidated. However, based on the known mechanisms of other α,β-unsaturated lactones and general antifungal compounds, it is plausible that this compound interferes with critical signaling pathways within the pathogen.

A common target for antifungal agents is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates various cellular processes in fungi, including growth, development, and pathogenesis. It is hypothesized that this compound, through its reactive α,β-unsaturated system, could covalently modify and inactivate key proteins within this pathway, such as MAPK kinases or their downstream transcription factors. This would disrupt the pathogen's ability to respond to environmental cues and effectively infect the host plant.

Postulated Disruption of a Fungal MAPK Signaling Pathway by this compound:

Figure 3: A hypothetical model of this compound's interference with a fungal MAPK signaling pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural antifungal agent for the control of plant diseases, particularly those caused by oomycetes like Phytophthora infestans. Its specific activity against this devastating pathogen, coupled with its natural origin, makes it an attractive candidate for the development of new, environmentally benign fungicides.

However, further research is imperative to fully realize the potential of this compound. Key areas for future investigation include:

-

Broad-spectrum Activity: A comprehensive evaluation of this compound's activity against a wider range of economically important plant pathogens is needed.

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways affected by this compound in plant pathogens will be crucial for optimizing its use and managing potential resistance.

-

Formulation and Delivery: Development of stable and effective formulations for the application of this compound in field conditions is essential for its commercial viability.

-

Toxicological Studies: A thorough assessment of the toxicological profile of this compound is required to ensure its safety for non-target organisms and the environment.

References

- 1. Activity against plant pathogenic fungi of this compound isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. This compound as the Active Constituent against Mosquitoes from Nigrospora spherica [scirp.org]

- 4. Nigrospora sphaerica - Wikipedia [en.wikipedia.org]

The Ecological Role of Phomalactone in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a polyketide-derived lactone produced by various fungal species, exhibits a broad spectrum of biological activities, positioning it as a molecule of significant interest in ecological interactions and for potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the ecological role of this compound, summarizing its known biological activities, detailing experimental protocols for its study, and exploring its biosynthesis and potential modes of action. Quantitative data from various studies are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of experimental workflows and hypothetical signaling pathways to aid in the understanding of this multifaceted fungal metabolite.

Introduction

Fungi produce a vast arsenal of secondary metabolites that play crucial roles in their interactions with the environment. Among these, this compound (5,6-dihydro-5-hydroxy-6-prop-1-enyl-2H-pyran-2-one) has emerged as a significant bioactive compound. It is produced by several fungal genera, most notably Nigrospora and Ophiocordyceps.[1][2] Ecologically, this compound likely serves as a chemical defense agent, providing a competitive advantage to the producing fungus by inhibiting the growth of other fungi and deterring insect predators.[1][3] Its diverse biological activities, including antifungal, insecticidal, antibacterial, and herbicidal properties, make it a compelling subject for research and development in various fields.[1][2][4]

Biological Activities and Quantitative Data

This compound demonstrates a range of biological activities against various organisms. The following tables summarize the quantitative data available in the literature.

Table 1: Insecticidal Activity of this compound

| Target Organism | Bioassay Type | Activity Metric | Value | Source(s) |

| Aedes aegypti (Orlando strain) | Topical Adulticide | LD50 | 0.64 µ g/mosquito | [3] |

| Aedes aegypti (Permethrin-resistant) | Topical Adulticide | % Mortality (at 5 µ g/insect ) | 100% | [3] |

| Anopheles quadrimaculatus | Topical Adulticide | LD50 | 0.20 µ g/mosquito | [3] |

| Aedes aegypti (1st instar larvae) | Larvicidal | LC50 | Not Determined | [3] |

Table 2: Antifungal Activity of this compound

| Target Organism | Bioassay Type | Activity Metric | Value | Source(s) |

| Phytophthora infestans | Mycelial Growth Inhibition | MIC | 2.5 mg/L | [4][5] |

| Phytophthora capsici | Sporangium & Zoospore Germination | Inhibitory Activity | Similar to P. infestans | [1][5] |

| Tomato Late Blight (P. infestans) | In vivo Disease Control | Disease Reduction | Observed at 100 and 500 mg/L | [4][5] |

Biosynthesis of this compound

While the precise biosynthetic gene cluster for this compound has not yet been definitively identified in producing organisms like Nigrospora sphaerica, it is widely accepted to be a polyketide. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of such molecules generally involves the sequential condensation of small carboxylic acid units, followed by modifications such as reductions, dehydrations, and cyclizations.

Based on the structure of this compound, a hypothetical biosynthetic pathway involving a Type I PKS can be proposed.

Ecological Role and Mode of Action

The broad-spectrum bioactivity of this compound suggests its primary ecological role is defensive. By inhibiting the growth of competing fungi and deterring insect herbivores, the producing fungus can secure its niche and protect itself from predation.

Insecticidal Mode of Action

The exact molecular target of this compound in insects has not been fully elucidated. However, its neurotoxic effects are evident from the rapid mortality observed in mosquito bioassays.[3] It is hypothesized that this compound may act on the insect's nervous system, potentially by interfering with neurotransmitter receptors or ion channels. One plausible target is the GABA (gamma-aminobutyric acid) receptor, a known target for several classes of insecticides.[2][4] Disruption of GABAergic signaling can lead to hyperexcitation of the nervous system, paralysis, and death.

Antifungal Mode of Action

The antifungal activity of this compound, particularly against oomycetes like Phytophthora infestans, suggests a mode of action that disrupts essential cellular processes.[4][5] Potential targets include the cell wall or cell membrane integrity, or key metabolic pathways. Inhibition of mycelial growth and spore germination points towards interference with cell division and development.[1] One hypothesis is that this compound could inhibit enzymes crucial for cell wall biosynthesis, such as glucan synthase, leading to osmotic instability and cell lysis.[6]

Role in Quorum Sensing

Many lactone-containing molecules are known to function as quorum sensing (QS) signals in bacteria and fungi, mediating cell-density-dependent gene expression.[7] While there is currently no direct experimental evidence to confirm that this compound acts as a QS molecule, its structure is consistent with such a role. It is plausible that this compound could act as an autoinducer for the producing fungus, regulating its own secondary metabolism and development. Alternatively, it could interfere with the QS systems of competing microorganisms, a phenomenon known as quorum quenching. Further research, such as using reporter strains like Vibrio harveyi, is needed to investigate these possibilities.[3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Fungal Culture and this compound Production

A general workflow for the production, extraction, and purification of this compound from fungal cultures is outlined below.

Protocol for this compound Production from Nigrospora sphaerica

-

Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Nigrospora sphaerica.

-

Incubation: Incubate the culture at 25-28°C for 14-21 days under static conditions.

-

Extraction:

-

Separate the mycelial mass from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound and further purify using High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient.

-

Mosquito Larvicidal Bioassay

This protocol is adapted from the World Health Organization (WHO) guidelines.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Make serial dilutions to obtain a range of test concentrations.

-

Assay Setup:

-

Use 24-well plates or small beakers.

-

Add 20-25 third-instar mosquito larvae (e.g., Aedes aegypti) to each well/beaker containing a known volume of deionized water.

-

Add the test solution to each well/beaker to achieve the desired final concentration. Include a solvent control and a negative control (water only).

-

-

Incubation: Incubate the plates/beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.

-

Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle probing.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Mosquito Adulticidal Bioassay (Topical Application)

-

Preparation of Test Solutions: Prepare a range of concentrations of this compound in a volatile solvent like acetone.

-

Mosquito Preparation: Anesthetize 3-5 day old adult female mosquitoes by cold exposure (e.g., on a cold plate).

-

Topical Application:

-

Using a micro-applicator, apply a precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each anesthetized mosquito.

-

Treat a control group with the solvent only.

-

-

Observation: Place the treated mosquitoes in holding cages with access to a sugar solution.

-

Mortality Assessment: Record mortality at 24 hours post-treatment.

-

Data Analysis: Calculate the percentage mortality for each dose and determine the LD50 (lethal dose for 50% of the population).

Antifungal Bioassay (Phytophthora infestans)

-

Preparation of Amended Media:

-

Prepare a stock solution of this compound.

-

Add appropriate aliquots of the stock solution to molten agar medium (e.g., rye agar) to achieve the desired final concentrations. Pour the amended agar into Petri dishes.

-

-

Inoculation:

-

Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of P. infestans onto the center of each agar plate.

-

-

Incubation: Incubate the plates in the dark at 18-20°C.

-

Growth Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible growth.

Future Directions and Conclusion

This compound presents a fascinating case study in chemical ecology, with its potent and diverse biological activities. While its insecticidal and antifungal properties are well-documented, significant knowledge gaps remain. Future research should prioritize the following areas:

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the this compound biosynthetic gene cluster will enable a deeper understanding of its regulation and open avenues for synthetic biology approaches to enhance its production or generate novel analogs.

-

Mode of Action Studies: Unraveling the specific molecular targets of this compound in both insects and fungi is crucial for understanding its potency and for the rational design of new pest control agents.

-

Investigation of Quorum Sensing Activity: Rigorous testing of this compound's role as a potential quorum sensing molecule or quencher will provide valuable insights into its ecological functions in microbial communities.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic analysis of aliphatic β-lactones in Vibrio harveyi reveals a quorum sensing independent mode of action - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Pharmacology of insect GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phylogenetic reassessment of Nigrospora: Ubiquitous endophytes, plant and human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainkart.com [brainkart.com]

- 7. mdpi.com [mdpi.com]

- 8. The Vibrio harveyi bioassay used routinely to detect AI-2 quorum sensing inhibition is confounded by inconsistent normalization across marine matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Phomalactone: A Bioactive Secondary Metabolite from the Entomopathogenic Fungus Hirsutella thompsonii

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phomalactone, a polyketide-derived secondary metabolite, is a notable bioactive compound produced by the entomopathogenic fungus Hirsutella thompsonii. First identified in Hirsutella thompsonii var. synnematosa, this δ-lactone, chemically known as (+)-6-(1-propenyl)-5,6-dihydro-5-hydroxypyran-2-one, has demonstrated a range of biological activities, including insecticidal and antifungal properties. This technical guide provides a comprehensive overview of this compound, focusing on its production by H. thompsonii, with detailed experimental protocols, quantitative data analysis, and a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Hirsutella thompsonii is a well-known fungal pathogen of mites and other small arthropods, playing a significant role in natural pest control.[1][2] The fungus's pathogenicity is attributed to a combination of mechanical penetration of the host cuticle and the secretion of a cocktail of bioactive secondary metabolites. Among these, this compound stands out as the first low molecular weight bioactive compound isolated from the genus Hirsutella.[3]

This compound has garnered interest due to its diverse biological effects. Initial studies revealed its toxicity to the apple maggot (Rhagoletis pomonella) and its ability to inhibit the germination of conidia from other entomopathogenic fungi like Beauveria bassiana.[1][3] This suggests a dual role for this compound in both direct insecticidal activity and in mediating competitive interactions with other fungi in the ecosystem.

This guide aims to consolidate the current knowledge on this compound from H. thompsonii, providing researchers with the necessary technical details to further investigate its potential applications in agriculture and medicine.

Quantitative Data on this compound Production and Bioactivity

Table 1: this compound Production in Fungal Cultures

| Fungal Species | Culture Conditions | Maximum this compound Concentration | Reference |

| Ophiocordyceps communis BCC 1842 | Bioreactor with glucose and sodium nitrate | 93.30 mg/L |

Table 2: Bioactivity of Hirsutella thompsonii Crude Extract

| Target Organism | Bioassay | LC50 Value | Exposure Time | Reference |

| Aceria guerreronis (coconut mite) - Adults | Contact toxicity | 1.704% (w/v) | 72 hours | [4][5] |

| Aceria guerreronis (coconut mite) - Eggs | Egg hatching inhibition | 2.629% (w/v) | 72 hours | [4][5] |

| Eutetranychus orientalis (citrus brown mite) - Larvae | Contact toxicity | 358 conidia/ml | Not specified | [6] |

| Eutetranychus orientalis (citrus brown mite) - Nymphs | Contact toxicity | 290 conidia/ml | Not specified | [6] |

| Eutetranychus orientalis (citrus brown mite) - Adults | Contact toxicity | 146 conidia/ml | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Hirsutella thompsonii, and the extraction and isolation of this compound, based on established protocols and the seminal work of Krasnoff and Gupta (1994).

Fungal Culture and Growth Conditions

Successful production of this compound is dependent on the optimal growth of Hirsutella thompsonii. The following protocol outlines a standard method for the submerged culture of this fungus.

Materials:

-

Hirsutella thompsonii isolate

-

Potato Dextrose Agar (PDA) plates

-

Sabouraud Maltose Broth (SMB)

-

Sterile 250 mL Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Maintain stock cultures of Hirsutella thompsonii on PDA plates at 25°C.

-

Prepare SMB liquid medium and dispense 50 mL into each 250 mL Erlenmeyer flask. Sterilize by autoclaving.

-

Inoculate the SMB with a 5 mm agar plug from an actively growing PDA culture of H. thompsonii.

-

Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 14-21 days to allow for sufficient mycelial growth and secondary metabolite production.

Extraction and Isolation of this compound

The following protocol is based on the methods described for the initial isolation of this compound from H. thompsonii.

Materials:

-

Hirsutella thompsonii liquid culture

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system (optional, for final purification)

Protocol:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of dichloromethane in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Monitor the fractions by TLC and combine those containing the compound of interest.

-

Further purify the this compound-containing fractions by preparative TLC or HPLC to yield the pure compound.

Characterization of this compound

The structure of the isolated this compound can be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Optical Rotation: To determine the stereochemistry of the molecule.

Signaling Pathways and Experimental Workflows

Visual representations of the experimental workflow and the proposed biosynthetic pathway can aid in understanding the processes involved in obtaining and studying this compound.

Caption: Experimental workflow for the isolation and analysis of this compound.

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, a class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of this compound likely proceeds through the iterative condensation of acetate units, followed by cyclization and enzymatic modifications.

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This compound from Hirsutella thompsonii represents a promising natural product with potential applications in pest management and as a lead for novel drug discovery. This technical guide provides a foundational resource for researchers, detailing the necessary protocols for its study and highlighting the current state of knowledge. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore the full spectrum of its biological activities. Such efforts will be crucial in harnessing the potential of this fascinating secondary metabolite.

References

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the antibiotic this compound from the entomopathogenic fungusHirsutella thompsonii var.synnematosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Entomopathogenic fungi, Hirsutella thompsonii F.E. Fisher Safe Mycoacaricide for the Management of Coconut Mite, Aceria guerreronis Keifer in Thailand. | Systematic and Applied Acarology [biotaxa.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Phomalactone: A Spectroscopic and Crystallographic Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of bioactive natural products is paramount. Phomalactone, a polyketide metabolite produced by various fungi, has garnered significant interest for its diverse biological activities, including antibacterial, insecticidal, and antifungal properties. This in-depth technical guide provides a detailed analysis of the spectroscopic and crystallographic data of this compound, offering a foundational resource for further research and development.

Spectroscopic Characterization

The structural elucidation of this compound has been primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide detailed insights into the connectivity of atoms and the overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR data provide a complete picture of its carbon-hydrogen framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 1 | 17.9 | 1.75 (dd, 6.8, 1.7) |

| 2 | 129.1 | 5.62 (dq, 15.3, 1.7) |

| 3 | 133.0 | 5.92 (dq, 15.3, 6.8) |

| 4 | 79.8 | 4.68 (dd, 6.8, 4.2) |

| 5 | 66.2 | 4.41 (ddd, 5.0, 4.2, 2.5) |

| 6 | 128.8 | 6.10 (dd, 10.0, 2.5) |

| 7 | 145.3 | 6.95 (dd, 10.0, 5.0) |

| 8 | 163.2 | - |

Data presented is a compilation from typical spectra and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₈H₈O₃, corresponding to a molecular weight of 152.0473 g/mol .

Crystallographic Analysis

To date, a single-crystal X-ray diffraction study dedicated solely to this compound has not been extensively reported in publicly accessible literature. The determination of the absolute configuration of natural products like this compound is often achieved through chemical correlation with compounds of known stereochemistry or through advanced techniques such as the Mosher's ester method or vibrational circular dichroism (VCD).

While a dedicated crystallographic table for this compound is not available, the general experimental protocol for obtaining such data is well-established.

Experimental Protocols

The following sections detail the methodologies typically employed for the spectroscopic and crystallographic analysis of natural products like this compound.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by various fungal species, including those from the genera Nigrospora and Phoma. A general workflow for its isolation is as follows:

Caption: General workflow for the isolation and purification of this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

X-ray Crystallography

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a concentrated solution by slow evaporation of the solvent, vapor diffusion, or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not extensively elucidated, its biosynthesis as a polyketide follows a well-established pathway in fungi.

Caption: Simplified overview of the polyketide biosynthetic pathway leading to this compound.

This guide provides a centralized repository of the key spectroscopic and analytical information for this compound. The detailed data and protocols herein are intended to serve as a valuable resource for researchers engaged in the study and application of this promising natural product.

Phomalactone: A Technical Guide on its Role in Fungal Virulence and Pathogenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a bioactive secondary metabolite produced by various fungi, notably Nigrospora sphaerica, has garnered significant attention for its potent antifungal and phytotoxic activities. This technical guide provides an in-depth exploration of the current understanding of this compound's role in fungal virulence and pathogenicity. While research has extensively documented its inhibitory effects on various plant pathogens, its direct contribution to the virulence of its producing organism is an emerging area of investigation. This document summarizes the available quantitative data on its biological activities, details relevant experimental methodologies, and visualizes hypothesized signaling pathways and experimental workflows to facilitate further research and drug development efforts centered on this promising natural product.

Introduction to this compound

This compound (5,6-dihydro-5-hydroxy-6-prop-2-enyl-2H-pyran-2-one) is a polyketide-derived secondary metabolite produced by several fungal species, including those from the genera Nigrospora, Phoma, and Xylaria.[1] It is particularly well-documented as a product of Nigrospora sphaerica, a fungus that can exist as both a plant pathogen and an endophyte.[1][2] The dual lifestyle of N. sphaerica suggests that its secondary metabolites, including this compound, may play complex roles in its interactions with host plants. While much of the research has focused on this compound's ability to inhibit the growth of other plant-pathogenic fungi, its role as a virulence factor for the producing fungus itself is a key area of ongoing research.[3][4] This guide will delve into the known functions of this compound, the regulation of its biosynthesis, and its potential mechanisms of action in the context of fungal pathogenicity.

Quantitative Data on this compound's Biological Activity

The biological effects of this compound have been quantified against various organisms, highlighting its potential as an antifungal and phytotoxic agent. The following tables summarize the key quantitative data available in the literature.

| Target Organism | Assay Type | Metric | Value | Reference |

| Phytophthora infestans | Mycelial Growth Inhibition | MIC | 2.5 mg/L | [3] |

| Etiolated Wheat Coleoptiles | Growth Inhibition | Concentration for full inhibition | 10⁻³ M | [1] |

| Tomato Seedlings | Disease Reduction (in vivo) | Concentration | 100 and 500 mg/L | [3] |

Table 1: Antifungal and Phytotoxic Activity of this compound

This compound's Role in Fungal Virulence and Pathogenicity

The ability of a fungus to cause disease in a host is a multifaceted process involving a range of virulence factors. These can include enzymes that degrade host tissues, toxins that disrupt host cell function, and effector molecules that suppress the host immune response.[5] Secondary metabolites like this compound are increasingly recognized as crucial components of a pathogen's arsenal.

Hypothesized Role as a Virulence Factor

While direct experimental evidence detailing this compound's role in the virulence of Nigrospora sphaerica is limited, its known biological activities allow for the formulation of several hypotheses:

-

Competitive Advantage: By inhibiting the growth of competing pathogenic fungi, this compound may create a niche for N. sphaerica to colonize host tissues more effectively.[3][4]

-

Host Tissue Degradation: The phytotoxic effects of this compound, observed as necrosis on plant leaves, suggest that it may contribute to the breakdown of host tissues, facilitating nutrient acquisition for the fungus.[6]

-

Modulation of Host Defense: As a bioactive small molecule, this compound has the potential to interfere with plant defense signaling pathways, thereby suppressing the host's immune response.

Regulation of this compound Biosynthesis

The production of secondary metabolites in fungi is tightly regulated and often linked to developmental stages and environmental cues, including signals from the host.[7] The genes responsible for the biosynthesis of secondary metabolites are typically clustered together in the fungal genome, and their expression is controlled by a combination of pathway-specific and global transcription factors.[8]

While the specific biosynthetic gene cluster for this compound in Nigrospora sphaerica has not been fully characterized, it is hypothesized to be regulated by a network of signaling pathways that respond to host-derived signals.

Interaction with Host Plant Defense Mechanisms

Successful pathogens have evolved mechanisms to overcome the plant's innate immune system. This is often achieved through the secretion of effector molecules that interfere with host defense signaling.[9] this compound, as a secreted secondary metabolite, may act as such an effector.

Plants recognize potential pathogens through the detection of Microbe-Associated Molecular Patterns (MAMPs), which triggers MAMP-triggered immunity (MTI). Pathogens, in turn, can deliver effectors that suppress MTI. This leads to Effector-Triggered Susceptibility (ETS). In response, plants have evolved resistance (R) proteins that can recognize specific effectors, leading to a robust defense response known as Effector-Triggered Immunity (ETI).

The phytotoxic nature of this compound suggests it could disrupt host cellular processes, potentially interfering with MTI and leading to ETS. Further research is needed to elucidate the specific plant cellular targets of this compound and its impact on key defense signaling pathways, such as those mediated by salicylic acid and jasmonic acid.

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments relevant to the study of this compound. These should be optimized for specific experimental conditions.

Fungal Culture and this compound Extraction

-

Culture: Inoculate Nigrospora sphaerica on Potato Dextrose Agar (PDA) and incubate at 25-28°C for 7-10 days. For liquid culture, transfer mycelial plugs to Potato Dextrose Broth (PDB) and incubate under shaking conditions (150 rpm) for 14-21 days.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

The mycelium can also be extracted with acetone or methanol.

-

Quantification of this compound by HPLC

-

Sample Preparation: Dissolve the crude extract in methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter.

-

HPLC Conditions (General):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.

-

Quantification: Create a standard curve using a pure this compound standard of known concentrations.

-

Phytotoxicity Assay on Tomato Seedlings

-

Plant Material: Use 2-3 week old tomato seedlings.

-

Treatment:

-

Dissolve the purified this compound or crude extract in a solvent (e.g., methanol or DMSO) and then dilute with water to the desired concentrations. Include a solvent control.

-

Apply the solution to the leaves of the seedlings using a fine sprayer until runoff.

-

-

Incubation: Keep the treated plants in a growth chamber with controlled temperature, humidity, and light conditions.

-

Assessment:

-

Observe the plants daily for the development of phytotoxic symptoms such as chlorosis, necrosis, and stunting.

-

Quantify the disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

-

Measure plant height and fresh/dry weight at the end of the experiment.

-

References

- 1. Nigrospora sphaerica - Wikipedia [en.wikipedia.org]

- 2. Screening of Secondary Metabolites Produced by Nigrospora sphaerica Associated with the Invasive Weed Cenchrus ciliaris Reveals Two New Structurally Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity against plant pathogenic fungi of this compound isolated from Nigrospora sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Elucidating the Role of Effectors in Plant-Fungal Interactions: Progress and Challenges [frontiersin.org]

- 6. Phytotoxic Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulators of nitric oxide signaling triggered by host perception in a plant pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Role of Effectors in Plant-Fungal Interactions: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Phomalactone: A Fungal Metabolite with Potent Mosquitocidal Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phomalactone, a naturally occurring α,β-unsaturated lactone isolated from the fungus Nigrospora sphaerica, has demonstrated significant insecticidal activity against several medically important mosquito species.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound as a mosquitocidal agent, with a focus on its efficacy, putative mechanisms of action, and the experimental protocols required for its evaluation. The evidence suggests that this compound operates via a mode of action distinct from that of commonly used pyrethroids, presenting a promising avenue for the development of novel insecticides to combat the growing threat of insecticide resistance. This document is intended to serve as a resource for researchers in the fields of entomology, natural product chemistry, and insecticide development.

Introduction

The increasing prevalence of insecticide resistance in mosquito populations worldwide necessitates the discovery and development of novel active ingredients with unique modes of action.[1][2] Natural products, with their vast structural diversity, represent a rich source of potential new insecticides.[1] this compound, a secondary metabolite produced by the plant pathogenic fungus Nigrospora sphaerica, has emerged as a promising candidate due to its potent larvicidal and adulticidal effects against key mosquito vectors such as Aedes aegypti and Anopheles quadrimaculatus.[1][3] A key observation is that this compound does not induce the characteristic leg autotomy (leg dropping) seen with pyrethroid insecticides, suggesting a different mechanism of action and a potential tool for managing pyrethroid-resistant mosquito populations.[3]

Quantitative Efficacy of this compound

Laboratory bioassays have quantified the lethal effects of this compound on different life stages and species of mosquitoes. The following tables summarize the key findings from published studies.

Table 1: Adulticidal Activity of this compound by Topical Application

| Mosquito Species & Strain | Compound | LD50 (μ g/mosquito ) |

| Aedes aegypti (Orlando - susceptible) | This compound | 0.64[1][3] |

| Anopheles quadrimaculatus | This compound | 0.20[1][3] |

Table 2: Larvicidal Activity of this compound

| Mosquito Species & Strain | Compound | Concentration (µg/µL) | % Mortality |

| Aedes aegypti (Orlando - susceptible) | This compound | 1 | 100[1] |

| Aedes aegypti (Puerto Rico - resistant) | This compound | 1 | 26[1] |

Putative Mechanisms of Action and Signaling Pathways

While the precise molecular target of this compound in mosquitoes has not yet been definitively identified, its chemical structure as an α,β-unsaturated lactone and the observed toxicological effects provide clues to its potential mechanisms of action.

Disruption of Midgut Proteolysis

One plausible mechanism, based on studies of other α,β-unsaturated lactones, is the inhibition of digestive enzymes in the mosquito larval midgut.[4] Specifically, these compounds have been shown to inhibit trypsin activity, a crucial enzyme for protein digestion and nutrient absorption in mosquito larvae.[4] Disruption of this process would lead to starvation and ultimately, mortality.

Putative mechanism of this compound via trypsin inhibition.

Neurotoxicity: Alternative Hypotheses

While direct evidence is lacking, the rapid mortality observed in adult mosquitoes suggests a potential neurotoxic mode of action. Several key targets in the insect nervous system are common sites of action for insecticides.

-

Acetylcholinesterase (AChE) Inhibition: Many natural products, including some lactones, are known to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[5][6][7] Inhibition of AChE leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and death.

-

GABA Receptor Antagonism: The γ-aminobutyric acid (GABA) receptor is another major target for insecticides.[8][9] Antagonists of this receptor block the influx of chloride ions, leading to hyperexcitation of the nervous system.

-

Sodium Channel Modulation: While the lack of pyrethroid-like symptoms makes direct modulation of voltage-gated sodium channels less likely, a different mode of interaction with these channels cannot be entirely ruled out.[10][11][12]

-

Octopamine Receptor Interference: Octopamine is a key neurotransmitter in insects, involved in various physiological processes.[13][14][15] Disruption of octopamine signaling can lead to a range of toxic effects.

The following diagram illustrates a proposed experimental workflow to investigate these putative neurotoxic mechanisms.

Workflow for investigating the neurotoxic mechanism of this compound.

Detailed Experimental Protocols

Mosquito Rearing

-

Species: Aedes aegypti, Anopheles quadrimaculatus, or other relevant species.

-

Rearing Conditions: Maintain mosquito colonies at 27 ± 2°C and 80 ± 10% relative humidity with a 12:12 hour light:dark photoperiod.

-

Larval Diet: Provide a diet of 1:1 powdered fish food and brewer's yeast.

-

Adult Diet: Provide a 10% sucrose solution ad libitum. For egg production, provide blood meals from a suitable host or artificial membrane feeding system.

Adult Topical Bioassay

This protocol is adapted from the methods described by Meepagala et al. (2015).[1]

-

Preparation of this compound Solutions: Prepare serial dilutions of this compound in a suitable solvent such as acetone.

-

Mosquito Selection: Use 3-6 day old, non-blood-fed female mosquitoes. Anesthetize the mosquitoes by chilling them on a cold plate.

-

Topical Application: Apply 0.5 µL of the this compound solution to the dorsal thorax of each mosquito using a micro-applicator.

-

Control Groups: Include a solvent-only control group and a positive control with a known insecticide (e.g., permethrin).

-

Observation: Transfer the treated mosquitoes to holding cages with access to a 10% sucrose solution. Record mortality at 24 and 48 hours post-treatment.

-

Data Analysis: Calculate the LD50 values using probit analysis.

Larval Bioassay

This protocol is a modification of the WHO standard method.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare serial dilutions in distilled water. The final solvent concentration should not exceed 1%.

-

Larval Selection: Use late third or early fourth instar larvae.

-

Exposure: Place 20-25 larvae in a beaker containing 99 mL of distilled water. Add 1 mL of the test solution.

-

Control Groups: Include a water-only control and a solvent control.

-

Observation: Maintain the beakers at standard rearing conditions. Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing.

-

Data Analysis: Calculate the LC50 values using probit analysis. Correct for control mortality using Abbott's formula if it exceeds 5%.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay to determine AChE inhibition.[5]

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

-

Acetylthiocholine iodide (ATCI) solution

-

AChE enzyme solution

-

This compound solutions of varying concentrations

-

-

Assay Procedure (in a 96-well plate):

-

Add 140 µL of phosphate buffer, 10 µL of this compound solution, and 10 µL of AChE solution to each well.

-

Incubate at 25°C for 15 minutes.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Control Wells: Include a blank (no enzyme) and a control (no inhibitor).

-

Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of this compound.

Conclusion and Future Directions

This compound exhibits significant potential as a mosquitocidal agent, with efficacy against both larval and adult stages of important disease vectors. Its apparent novel mode of action makes it a particularly attractive candidate for further development in an era of widespread insecticide resistance.

Future research should focus on the following areas:

-

Definitive identification of the molecular target(s) of this compound in mosquitoes. This will involve a combination of the in vitro assays outlined above, as well as more advanced techniques such as target-based screening and proteomics.

-

Structure-activity relationship (SAR) studies to synthesize analogs of this compound with improved efficacy and safety profiles.

-

Evaluation of the environmental fate and non-target toxicity of this compound to ensure its suitability for use in mosquito control programs.

-

Formulation development and field trials to assess the performance of this compound-based products under realistic environmental conditions.

The in-depth understanding of this compound's mosquitocidal properties provided in this guide is intended to facilitate and accelerate research efforts towards the development of new and effective tools for the control of mosquito-borne diseases.

References

- 1. This compound as the Active Constituent against Mosquitoes from Nigrospora spherica [scirp.org]

- 2. Plant-Based Bioinsecticides for Mosquito Control: Impact on Insecticide Resistance and Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of α,β-unsaturated lactones on larval survival and gut trypsin as well as oviposition response of Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives [frontiersin.org]

- 6. Natural Product Inhibitors of Acetylcholinesterase: Ingenta Connect [ingentaconnect.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expression analysis of octopamine and tyramine receptors in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Phomalactone and its Stereoisomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of phomalactone and its four stereoisomers: (5S,6S)-phomalactone, (5R,6R)-phomalactone, (5S,6R)-phomalactone, and (5R,6S)-phomalactone. This compound, a naturally occurring δ-lactone, and its stereoisomers are of significant interest due to their potential biological activities. This guide outlines key synthetic strategies, stereocontrolled reactions, and detailed experimental procedures to facilitate their synthesis and further investigation.

Overview of Synthetic Strategy

The total synthesis of this compound and its stereoisomers hinges on two critical transformations: the stereoselective formation of a 1,3-diol precursor and the subsequent oxidative lactonization. The stereochemistry at the C5 and C6 positions of the pyran-2-one ring is established during the diastereoselective reduction of a β-hydroxy ketone. The choice of reducing agent and reaction conditions dictates the formation of either syn- or anti-diols, which then directly correspond to the cis- or trans-relationship of the substituents on the final lactone ring.

The general synthetic approach is depicted in the workflow below:

Caption: General synthetic workflow for this compound stereoisomers.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities achieved in the synthesis of stereoisomers of Harzialactone A, a structurally related natural product. These values provide a benchmark for the expected outcomes in the synthesis of this compound stereoisomers.

| Stereoisomer | Key Reaction | Diastereomeric Ratio (d.r.) | Yield (%) |

| syn-Diol Intermediate | Narasaka-Prasad Reduction | >99:1 | 93-98 |

| anti-Diol Intermediate | Evans-Saksena Reduction | 95:5 | 92 |

| Lactone Formation | Ozonolysis followed by Oxidation | - | 51-68 (over two steps) |

Experimental Protocols

This section provides detailed experimental protocols for the key steps in the synthesis of this compound stereoisomers.

Stereoselective Synthesis of 1,3-Diol Precursors

The critical step in controlling the stereochemistry of this compound is the diastereoselective reduction of a β-hydroxy ketone precursor. The following protocols outline methods to obtain both syn- and anti-1,3-diols.

Protocol 3.1.1: Synthesis of syn-1,3-Diols via Narasaka-Prasad Reduction

This protocol is adapted from established procedures for the syn-selective reduction of β-hydroxy ketones.

Materials:

-

β-Hydroxy ketone precursor

-

Diethylmethoxyborane (Et₂BOMe)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Hydrogen peroxide (30% aq.)

-

Sodium hydroxide (2 N aq.)

Procedure:

-

Dissolve the β-hydroxy ketone (1.0 equiv) in a mixture of anhydrous THF and MeOH (4:1) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add diethylmethoxyborane (1.2 equiv) dropwise to the solution.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of 30% aqueous hydrogen peroxide (13 equiv).

-

Allow the mixture to warm to room temperature and then add 2 N aqueous sodium hydroxide (40 equiv).

-

Stir the mixture for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired syn-1,3-diol.

Protocol 3.1.2: Synthesis of anti-1,3-Diols via Evans-Saksena Reduction

This protocol is adapted from established procedures for the anti-selective reduction of β-hydroxy ketones.

Materials:

-

β-Hydroxy ketone precursor

-

Tetramethylammonium triacetoxyborohydride (Me₄N(OAc)₃BH)

-

Acetic acid

-

Acetonitrile, anhydrous

Procedure:

-

Suspend tetramethylammonium triacetoxyborohydride (1.5 equiv) in a mixture of anhydrous acetonitrile and acetic acid (1:1) and cool to -20 °C under an inert atmosphere.

-

Add a solution of the β-hydroxy ketone (1.0 equiv) in anhydrous acetonitrile dropwise to the suspension.

-

Stir the reaction mixture at -20 °C for 5-6 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired anti-1,3-diol.

Oxidative Lactonization

The final step in the synthesis is the formation of the δ-lactone ring. Two common methods are presented below.

Protocol 3.2.1: Lactonization via Ozonolysis and Oxidative Workup